molecular formula C46H44N6O8 B12698823 L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis(((2-(((phenylmethoxy)carbonyl)amino)-3-pyridinyl)carbonyl)amino)- CAS No. 173094-24-1

L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis(((2-(((phenylmethoxy)carbonyl)amino)-3-pyridinyl)carbonyl)amino)-

Cat. No.: B12698823
CAS No.: 173094-24-1
M. Wt: 808.9 g/mol
InChI Key: IXPCDGAFJLBLJA-IJERZTCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis(((2-(((phenylmethoxy)carbonyl)amino)-3-pyridinyl)carbonyl)amino)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple phenyl and pyridinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis(((2-(((phenylmethoxy)carbonyl)amino)-3-pyridinyl)carbonyl)amino)- involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically include the protection and deprotection of functional groups, coupling reactions, and purification processes. Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using automated systems and advanced analytical techniques to monitor the reactions .

Chemical Reactions Analysis

L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis(((2-(((phenylmethoxy)carbonyl)amino)-3-pyridinyl)carbonyl)amino)- undergoes various chemical reactions, including:

Scientific Research Applications

L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis(((2-(((phenylmethoxy)carbonyl)amino)-3-pyridinyl)carbonyl)amino)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis(((2-(((phenylmethoxy)carbonyl)amino)-3-pyridinyl)carbonyl)amino)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

L-Altritol, 1,2,5,6-tetradeoxy-1,6-diphenyl-2,5-bis(((2-(((phenylmethoxy)carbonyl)amino)-3-pyridinyl)carbonyl)amino)- can be compared with other similar compounds, such as:

    L-Altritol derivatives: These compounds share a similar core structure but differ in the functional groups attached.

    Phenyl and pyridinyl compounds:

Properties

CAS No.

173094-24-1

Molecular Formula

C46H44N6O8

Molecular Weight

808.9 g/mol

IUPAC Name

benzyl N-[3-[[(2S,3R,4S,5S)-3,4-dihydroxy-1,6-diphenyl-5-[[2-(phenylmethoxycarbonylamino)pyridine-3-carbonyl]amino]hexan-2-yl]carbamoyl]pyridin-2-yl]carbamate

InChI

InChI=1S/C46H44N6O8/c53-39(37(27-31-15-5-1-6-16-31)49-43(55)35-23-13-25-47-41(35)51-45(57)59-29-33-19-9-3-10-20-33)40(54)38(28-32-17-7-2-8-18-32)50-44(56)36-24-14-26-48-42(36)52-46(58)60-30-34-21-11-4-12-22-34/h1-26,37-40,53-54H,27-30H2,(H,49,55)(H,50,56)(H,47,51,57)(H,48,52,58)/t37-,38-,39-,40+/m0/s1

InChI Key

IXPCDGAFJLBLJA-IJERZTCISA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@H]([C@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=C(N=CC=C3)NC(=O)OCC4=CC=CC=C4)O)O)NC(=O)C5=C(N=CC=C5)NC(=O)OCC6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(C(CC2=CC=CC=C2)NC(=O)C3=C(N=CC=C3)NC(=O)OCC4=CC=CC=C4)O)O)NC(=O)C5=C(N=CC=C5)NC(=O)OCC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.